Diacetoxydimethylsilane
Overview
Description
Diacetoxydimethylsilane is an organosilicon compound with the molecular formula C6H12O4Si. It is a clear to yellowish liquid with an acrid odor reminiscent of acetic acid. This compound is known for its reactivity and is used in various chemical processes, particularly in the synthesis of siloxanes and other silicon-based materials .
Scientific Research Applications
Diacetoxydimethylsilane is utilized in various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of siloxanes and other silicon-based polymers.
Biology: It is employed in the modification of surfaces to create biocompatible materials.
Medicine: It is used in the development of drug delivery systems and medical devices.
Industry: It is a key component in the production of silicone sealants, adhesives, and coatings
Safety and Hazards
Diacetoxydimethylsilane is considered hazardous. It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity, particularly affecting the respiratory system . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Diacetoxydimethylsilane is a chemical compound with the linear formula (CH3CO2)2Si(CH3)2 It’s known that silanes, in general, can interact with various inorganic substrates .
Mode of Action
The mode of action of this compound involves its interaction with these targets. It’s known to hydrolyze in the presence of moisture, releasing acetic acid and forming silanols . These silanols can then react with themselves to produce siloxanes or bind to inorganic substrates .
Pharmacokinetics
Its physical properties such as its boiling point (163 °c) and density (1054 g/mL at 25 °C) could influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of moisture can trigger its hydrolysis, leading to the formation of silanols . Furthermore, factors such as temperature and pH could potentially influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diacetoxydimethylsilane can be synthesized through the reaction of dimethyldichlorosilane with acetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
(CH3)2SiCl2+2(CH3CO)2O→(CH3CO2)2Si(CH3)2+2HCl
The reaction is carried out at room temperature, and the product is purified by distillation .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Diacetoxydimethylsilane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of moisture, it hydrolyzes to form dimethylsilanediol and acetic acid.
Condensation: It can react with silanols to form siloxanes.
Substitution: It can undergo substitution reactions with nucleophiles, replacing the acetoxy groups with other functional groups
Common Reagents and Conditions:
Hydrolysis: Water or moisture.
Condensation: Silanols or other hydroxyl-containing compounds.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Dimethylsilanediol and acetic acid.
Condensation: Siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used
Comparison with Similar Compounds
Dimethyldichlorosilane: Similar in structure but contains chlorine atoms instead of acetoxy groups.
Dimethyldiethoxysilane: Contains ethoxy groups instead of acetoxy groups.
Trimethylsilanol: Contains a hydroxyl group instead of acetoxy groups.
Uniqueness: Diacetoxydimethylsilane is unique due to its acetoxy groups, which make it more reactive in hydrolysis and condensation reactions compared to its counterparts. This reactivity is particularly advantageous in the synthesis of siloxanes and other silicon-based materials .
Properties
IUPAC Name |
[acetyloxy(dimethyl)silyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4Si/c1-5(7)9-11(3,4)10-6(2)8/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVFGTYFBUVGOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878844 | |
Record name | Diacetoxydimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20878844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2182-66-3 | |
Record name | Silanediol, 1,1-dimethyl-, 1,1-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2182-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silanediol, 1,1-dimethyl-, 1,1-diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002182663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanediol, 1,1-dimethyl-, 1,1-diacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diacetoxydimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20878844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diacetoxydimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Diacetoxydimethylsilane in polymer chemistry?
A1: this compound serves as a valuable monomer in synthesizing polysiloxanes. It can undergo polymerization reactions, potentially with other organosilicon monomers like this compound [, ] or be incorporated into copolymers alongside monomers like 1,3-bis(acetoxy)-1,1,3,3-tetramethyldisiloxane []. These resulting polymers have a polysiloxane backbone and can have various pendant groups depending on the co-monomers used.
Q2: Can this compound be produced through depolymerization processes?
A2: Yes, this compound can be produced via the depolymerization of polysiloxanes (silicones). This can be achieved through a low-temperature protocol utilizing cheap iron salts as catalysts and acetic acid as a reagent []. This method offers a more environmentally friendly alternative to traditional high-temperature depolymerization processes.
Q3: What is the significance of being able to synthesize this compound from polysiloxane depolymerization?
A3: The ability to generate this compound from polysiloxane depolymerization holds significant potential for recycling and sustainability within the field of polymer chemistry. Since this compound can be used to synthesize new polymers [], this process presents a potential pathway for closing the loop on silicone usage, moving towards a circular economy model for these materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.